molecular formula C17H18FN3O2S B2653999 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 941938-76-7

2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2653999
CAS RN: 941938-76-7
M. Wt: 347.41
InChI Key: VPIFMIZSWDLCJD-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a fluorophenyl group, a thiophenyl group, and an acetamide group.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent parts, including the piperazine ring, the fluorophenyl group, the thiophenyl group, and the acetamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group could influence its solubility in various solvents, while the fluorophenyl group could affect its reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and showed higher anticancer activity than their precursors. These compounds demonstrated significant cytotoxic activity against breast cancer T-47D cell line, with certain derivatives showing inhibitory activity comparable to sorafenib, a known anticancer drug. The arrest of cell cycle occurred at S phase, indicating their potential as antiproliferative agents (Hassan et al., 2021).

Antimicrobial Activity

Novel piperazinylaryloxazolidinones possessing heteroaryl groups were designed, synthesized, and their in vitro antibacterial activities evaluated. Certain compounds showed superior antibacterial activities than linezolid, a standard antibiotic, and were active against linezolid-resistant Staphylococcus aureus strains, highlighting their potential in addressing antibiotic resistance (Srivastava et al., 2008).

Anticonvulsant Properties

Compounds derived from 2-(1,3-dioxoisoindolin-2-yl)-, 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl-) and (3,5-dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-acetic acid were synthesized and demonstrated significant anticonvulsant properties. Notably, a molecule with a structure similar to the compound of interest showed protection in electrically induced seizures, suggesting its potential as a treatment for epilepsy (Kamiński et al., 2011).

Cardiovascular Effects

SL65.0472, a compound with a structure related to the chemical of interest, showed potent antiplatelet and antithrombotic activity in various animal models, suggesting its utility in cardiovascular disease management. It inhibited 5-HT-induced platelet activation and reduced thrombus formation, indicating its potential as a therapeutic agent for thrombosis-related conditions (Berry et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Many piperazine derivatives exhibit biological activity, and the mechanism of action often depends on the specific functional groups present in the molecule .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. Given the presence of the piperazine ring and other functional groups, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)20-7-9-21(10-8-20)17(23)16(22)19-12-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFMIZSWDLCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

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